

A Comparative Review of PF-06840003 and Other Investigational IDO1 Inhibitors

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Compound of Interest

Compound Name: PF-06840003

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An in-depth analysis of preclinical and clinical data for researchers and drug development professionals.

This guide provides a comparative overview of **PF-06840003**, an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been evaluated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.

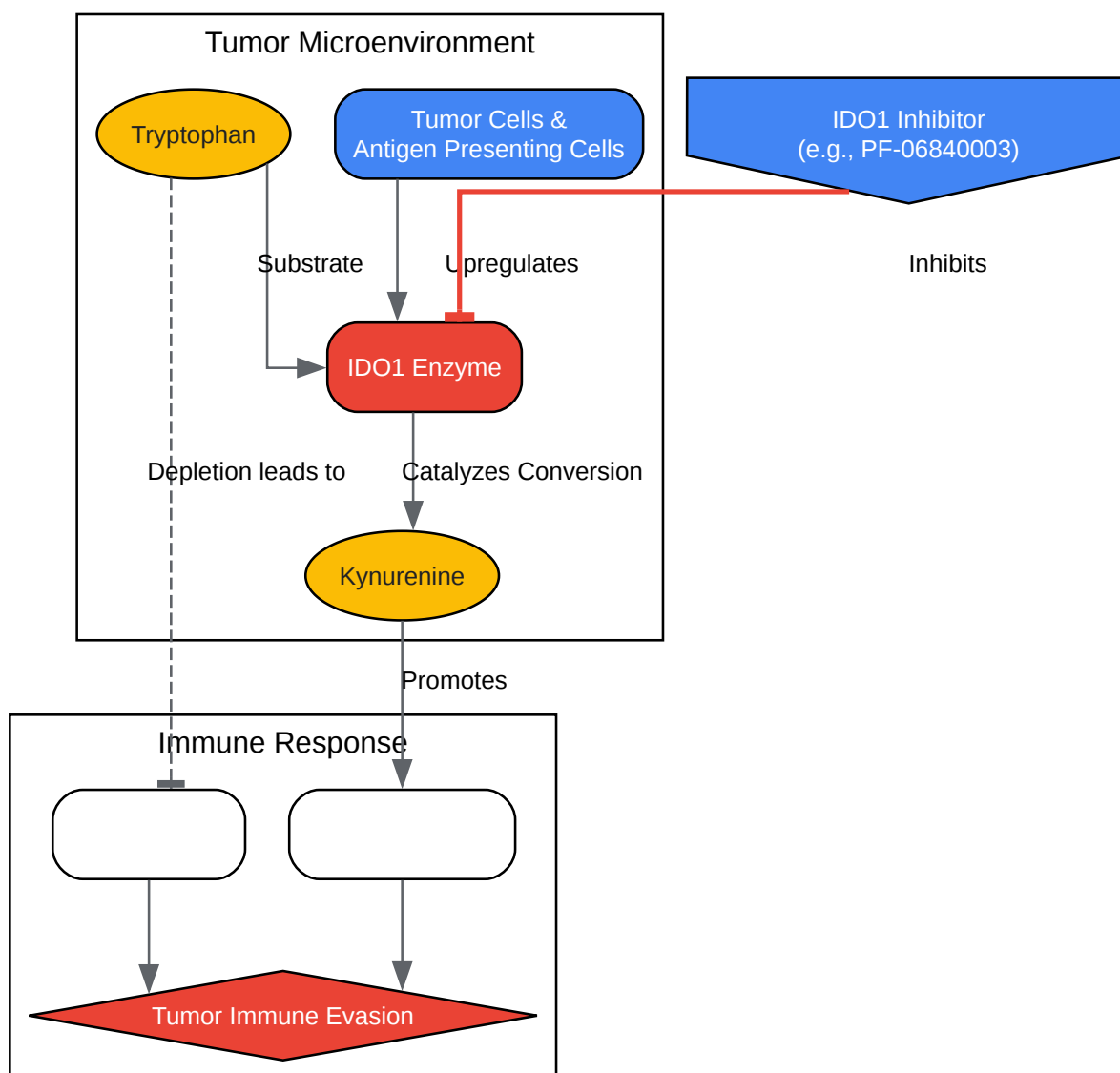
Introduction to IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.^[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.^[1] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. Several small molecule inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide focuses on a comparative analysis of **PF-06840003** against other key IDO1 inhibitors: epacadostat, navoximod, indoximod, and BMS-986205.

Mechanism of Action: The IDO1 Pathway

IDO1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels and reduce kynurenine concentrations within the tumor microenvironment. This is expected to reverse the suppression of effector T cells and natural killer (NK) cells and reduce the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]



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Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Preclinical Performance: A Comparative Summary

The following table summarizes key preclinical data for **PF-06840003** and other selected IDO1 inhibitors, focusing on their in vitro potency.

Compound	Target(s)	IC50 (Human IDO1)	Cell-based Potency (EC50)	Key Preclinical Findings
PF-06840003	IDO1	0.41 μ M	1.8 μ M (HeLa assay)	Orally active and brain-penetrant. Reduces intratumoral kynurenine by >80% in mice. [7]
Epacadostat	IDO1	71.8 nM (enzymatic)	10 nM (cell-based)	Highly selective for IDO1 over IDO2 and TDO. [8] In vivo IC50 estimated to be ~70 nM. [9] [10]
Navoximod	IDO1	7 nM (Ki)	75 nM	Orally bioavailable with a favorable pharmacokinetic profile. [11] [12] Reduces plasma and tissue kynurenine by ~50% in mice. [11]
Indoximod	IDO/TDO pathway (indirect)	N/A (not a direct enzyme inhibitor)	N/A	Acts as a tryptophan mimetic to reactivate mTOR signaling. [2] [3] [4] [5] [6]

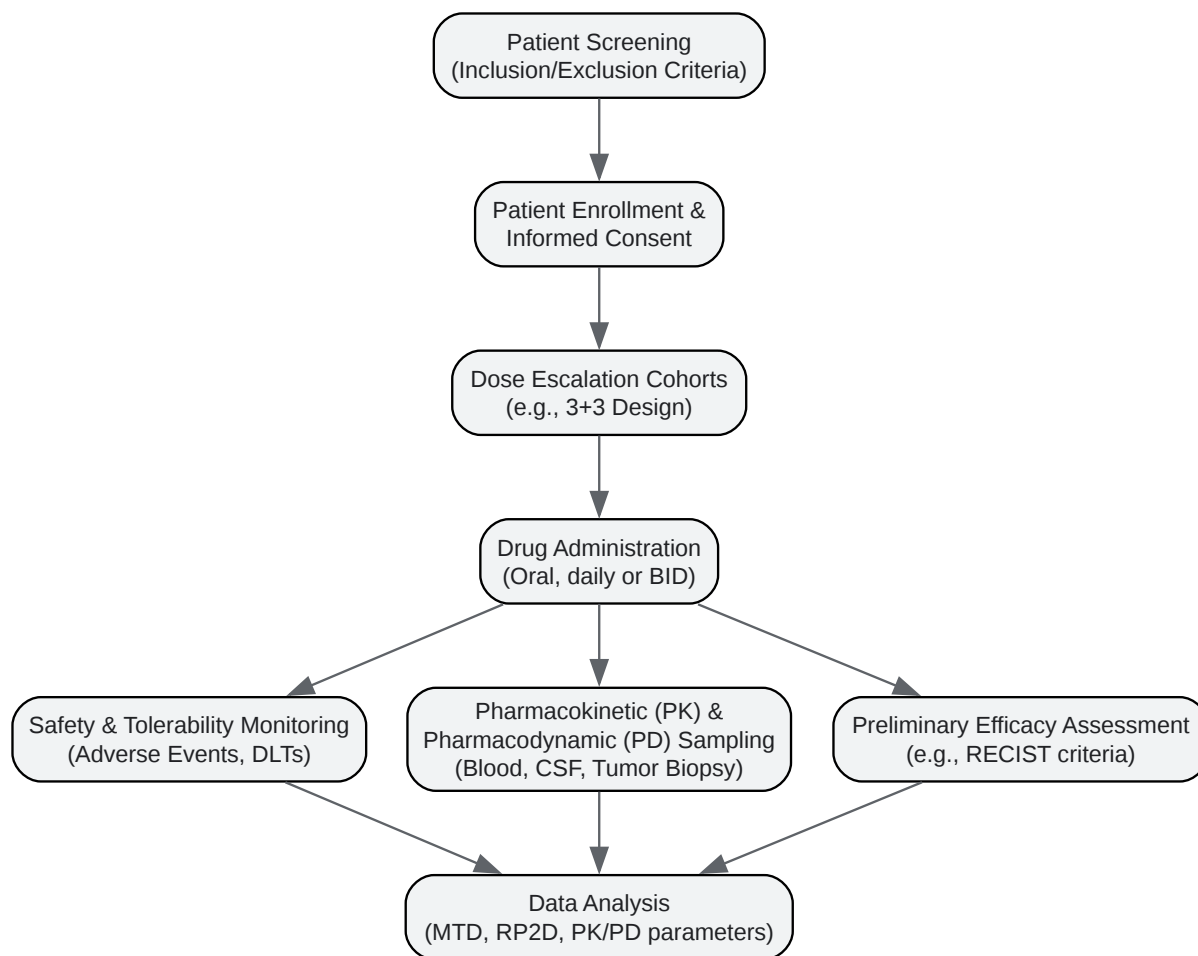
BMS-986205	IDO1	N/A	N/A	Potent and selective oral IDO1 inhibitor. [13]
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Clinical Development and Experimental Protocols

This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor, providing insight into the methodologies used to assess their safety, pharmacokinetics, and preliminary efficacy.

Experimental Workflow: Phase 1 Clinical Trial Design

The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor involves several key stages, from patient screening to data analysis.



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Caption: General workflow for a Phase 1 dose-escalation trial of an oral IDO1 inhibitor.

PF-06840003: Phase 1 Study in Malignant Glioma (NCT02764151)

- Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **PF-06840003** in patients with recurrent malignant gliomas.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Patient Population: Adult patients with recurrent malignant gliomas.

- Treatment Regimen: Oral **PF-06840003** administered in escalating dose cohorts: 125 mg once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[\[17\]](#)[\[18\]](#)
- Primary Objectives: To evaluate the safety and tolerability of increasing doses of **PF-06840003** and to determine the MTD and RP2D.[\[14\]](#)[\[15\]](#)
- Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid (CSF) pharmacokinetics, the dose-response relationship for target engagement, and anti-tumor activity.[\[14\]](#)[\[15\]](#)

Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-037)

- Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The Phase 1 portion involved a 3+3 dose escalation.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Patient Population: Patients with various advanced solid tumors.
- Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[\[19\]](#)[\[20\]](#)
- Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the combination.[\[19\]](#)
- Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[\[19\]](#)

Navoximod (GDC-0919): Phase 1a Monotherapy Study (NCT02048709) and Phase 1 Combination Study

- Study Design (Monotherapy): An open-label, Phase 1a dose-escalation study to assess the safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent advanced solid tumors.[\[22\]](#)[\[23\]](#)
- Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[\[22\]](#)[\[23\]](#)

- Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]
- Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID) with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]

Indoximod: Phase 1/2 Combination Studies

- Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and chemotherapy (temozolomide).[26][27][28][29]
- Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod (starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]
- Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or 1200 mg BID) with a standard fixed dose of temozolomide.[27]

BMS-986205: Phase 1/2a Combination Study (CA017003)

- Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1 antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3 dose escalation design.[1][13][30]
- Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks).[1][13][30]
- Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]

Comparative Clinical Data

The following tables present a summary of the pharmacokinetic and preliminary efficacy data from the initial clinical studies of these IDO1 inhibitors. Direct comparisons should be made with caution due to differences in study design, patient populations, and combination therapies.

Pharmacokinetic Parameters

Compound	Half-life (t _{1/2})	Key Pharmacokinetic Observations
PF-06840003	2 to 4 hours (active enantiomer PF-06840002)[17][18]	Predicted human half-life of 16-19 hours.[7] CSF-to-plasma ratio of 1.00, indicating good CNS penetration.[17][18]
Epacadostat	N/A	Body weight was a significant covariate for pharmacokinetics. [9][10]
Navoximod	~11 hours[22][23]	Rapidly absorbed (T _{max} ~1 hour) with dose-proportional increases in exposure.[22][23]
Indoximod	N/A	Good oral bioavailability and favorable pharmacokinetics with twice-daily dosing.[31]
BMS-986205	1.8 to 6.6 hours (preclinical) [30]	Absolute oral bioavailability ranged from 10% to 64% in preclinical models.[30]

Preliminary Clinical Efficacy

Compound	Study	Combination Agent(s)	Patient Population	Key Efficacy Results
PF-06840003	Phase 1 (NCT02764151)	Monotherapy	Recurrent Malignant Glioma	Disease control in 8 of 17 patients (47%). Mean duration of stable disease was 32.1 weeks. [17] [18]
Epacadostat	ECHO-202 (Phase 1)	Pembrolizumab	Advanced Solid Tumors	Objective responses in 12 of 22 (55%) melanoma patients and responses in other tumor types. [20]
Navoximod	Phase 1a (NCT02048709)	Monotherapy	Advanced Solid Tumors	8 of 22 (36%) patients had stable disease. [22] [23]
Navoximod	Phase 1	Atezolizumab	Advanced Solid Tumors	Partial or complete responses in 10 of 92 (11%) patients in the expansion cohort. [24]
Indoximod	Phase 1b/2	Ipilimumab/Pembrolizumab/Nivolumab	Unresectable Melanoma	In the pembrolizumab combination cohort, the overall response rate was 53%. [2]

BMS-986205	Phase 1/2	Nivolumab	Advanced Bladder Cancer	Overall response rate of 32%. ^[1]
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Conclusion

The landscape of IDO1 inhibitors has seen both promising early signals and significant setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma. ^[32] **PF-06840003** has demonstrated target engagement and preliminary clinical benefit as a monotherapy in a challenging disease like recurrent malignant glioma, with the added advantage of CNS penetration.

A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial designs and patient populations. However, the data presented in this guide offer a basis for understanding the relative preclinical potency, pharmacokinetic properties, and early clinical activity of **PF-06840003** in the context of other key IDO1 inhibitors. Further clinical investigation is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the patient populations most likely to benefit from this therapeutic strategy.

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